N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide
Overview
Description
“N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide” is a derivative of the pyrazole family . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry and elemental analysis .Scientific Research Applications
Synthesis and Characterization
Molecular Synthesis and Binding Affinity : Methoxy and fluorine analogs substituted on N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide were synthesized for potential use in medical imaging, particularly in developing positron emission tomography (PET) ligands for the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Cytotoxicity of Derivatives : New derivatives of this compound were synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
NMR Studies in Synthesis : NMR techniques were used to study the synthesis of a similar compound, revealing insights into the position of the carbamoyl group attachment on the pyrazole (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Biological and Pharmacological Applications
Antiviral and Antimicrobial Activity : Novel bis-pyrazole compounds, related to this compound, demonstrated good inactivation effects against tobacco mosaic virus (TMV), showcasing potential antiviral properties (Zhang et al., 2012).
Potential as CB1 Receptor Radiotracer : The feasibility of synthesizing derivatives of this compound for studying CB1 cannabinoid receptors in the animal brain via PET was explored (Katoch-Rouse & Horti, 2003).
Chemical Properties and Reactions
Kinetics of Pyrolysis : Studies on the kinetics and product distribution of the pyrolysis of similar pyrazoline derivatives provide insights into the chemical behavior of such compounds under thermal decomposition conditions (Mcgreer & Masters, 1969).
X-ray Crystal Structure Analysis : The X-ray crystal structure of a novel pyrazole derivative was analyzed, providing detailed information on molecular geometries and electronic structures, which can be pertinent for understanding the properties of this compound (Kumara et al., 2018).
Properties
IUPAC Name |
N-methoxy-N-methyl-5-nitro-1H-pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9(14-2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMKFNUAXZWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NNC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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